tert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a methoxycarbonylphenyl group, and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the tert-butyl group and the sulfonylamino group. The methoxycarbonylphenyl group is introduced through a coupling reaction, often using reagents such as boron compounds in Suzuki–Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonylamino group can yield sulfone derivatives, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate is used as an intermediate in the preparation of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonylamino group can form hydrogen bonds with target proteins, while the methoxycarbonylphenyl group can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
- tert-Butyl piperazine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate is unique due to the presence of the methoxycarbonylphenyl and sulfonylamino groups, which confer specific reactivity and binding properties. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
tert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(22)20-10-8-14(9-11-20)19-27(23,24)15-7-5-6-13(12-15)16(21)25-4/h5-7,12,14,19H,8-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWQNVUHOGVWKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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